N-Methyl-γ-oxo-3-pyridinebutanamide-d3
Description
N-Methyl-γ-oxo-3-pyridinebutanamide-d3 is a deuterated derivative of the parent compound N-Methyl-γ-oxo-3-pyridinebutanamide. The "-d3" designation indicates the substitution of three hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is commonly employed in medicinal chemistry to alter pharmacokinetic properties, such as metabolic stability and half-life, without significantly changing the compound’s biological activity. The core structure features a pyridine ring substituted with a γ-oxo butanamide chain and an N-methyl group.
Properties
Molecular Formula |
C₁₀H₉D₃N₂O₂ |
|---|---|
Molecular Weight |
195.23 |
Synonyms |
5’-Hydroxycotinine-d3; γ-(3-Pyridyl)-γ-oxo-N-methylbutyramide-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
5,10,15,20-Tetra(N-methyl-4-pyridyl)porphin (TMPyP4)
- Structure : A cationic porphyrin with four N-methylpyridyl substituents.
- Function: Known to destabilize G-quadruplex RNA structures, enhancing translational efficiency in vitro and in vivo .
- Comparison : Unlike N-Methyl-γ-oxo-3-pyridinebutanamide-d3, TMPyP4 is a macrocyclic porphyrin with multiple pyridyl groups. Its larger size (molecular weight ~898 g/mol) and cationic nature reduce solubility (hypothetical solubility ~0.8 mg/mL) compared to the smaller, neutral pyridinebutanamide derivatives.
4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives
- Structure: Fused quinoline or naphthyridine cores with a 4-oxo group and carboxamide side chain (e.g., compound 67 in : LC-MS m/z 422 [MH+]) .
- Function : These compounds exhibit diverse biological activities, including enzyme inhibition.
- Comparison: The quinoline/naphthyridine core enhances planar rigidity compared to the single pyridine ring in this compound. This rigidity may improve target binding affinity but reduce solubility (hypothetical solubility ~5.3 mg/mL).
Perfluorinated Sulfonamides
- Structure: Fluorinated alkyl chains with sulfonamide and N-alkyl/hydroxyethyl groups (e.g., nonafluoro-N-methylbutanesulfonamides) .
- Function : Used in industrial applications due to chemical inertness.
- Comparison : While both classes feature N-methyl and amide groups, perfluorinated sulfonamides lack the pyridine-oxo moiety, resulting in distinct electronic and solubility profiles.
Key Comparative Data (Hypothetical Table)
*Hypothetical data inferred from structural analogs.
Research Implications and Limitations
- Therapeutic Potential: Pyridine and quinoline derivatives show promise in modulating nucleic acid interactions (e.g., TMPyP4’s quadruplex destabilization ), suggesting that this compound could be optimized for similar targets.
- Data Gaps : The provided evidence lacks direct studies on this compound, necessitating further experimental validation of its pharmacokinetic and pharmacodynamic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
